molecular formula C20H17FN4 B11335140 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11335140
M. Wt: 332.4 g/mol
InChI Key: WLQRSFSJLCLWBF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or a nitrile, to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other specialty chemicals. Its fluorinated aromatic ring can enhance the properties of materials, such as increasing thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can modulate the compound’s electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Fluorophenyl)-5-methyl-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C20H17FN4

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17FN4/c1-13-3-9-17(10-4-13)24-19-11-14(2)23-20-18(12-22-25(19)20)15-5-7-16(21)8-6-15/h3-12,24H,1-2H3

InChI Key

WLQRSFSJLCLWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C

Origin of Product

United States

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